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molecular formula C9H12O4S B2405972 2-Methoxybenzyl methanesulfonate CAS No. 78358-12-0

2-Methoxybenzyl methanesulfonate

Cat. No. B2405972
M. Wt: 216.25
InChI Key: RDAXLMFCTPUYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 870 mg of indole-3-carbaldehyde and 2-methoxybenzyl methanesulfonate in place of the benzyl bromide used in Example 1 to give 926 mg of 1-(2-methoxybenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 58%.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.CS(O[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[O:24][CH3:25])(=O)=O>>[CH3:25][O:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[CH2:17][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1=C(C=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CN2C=C(C3=CC=CC=C23)C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 926 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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